Calcium hopantenate

Übersicht

Beschreibung

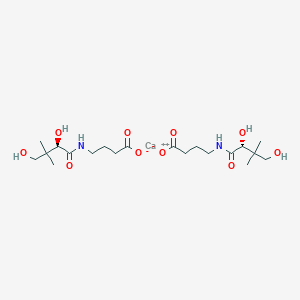

Calcium hopantenate, known chemically as calcium 4-(2,4-dihydroxy-3,3-dimethylbutyramido)butyrate hemihydrate, is a derivative of pantothenic acid and has been utilized for its cerebral metabolic enhancing properties. It is a homologue of pantothenic acid, which plays a crucial role in various biochemical pathways including fatty acid metabolism and CoA-related reactions. Despite its beneficial uses, there have been reports of adverse effects resembling those of acute intoxication, particularly under conditions such as stress, infection, or malnutrition, due to its potential to induce pantothenic acid deficiency or inhibit CoA-requiring reactions (Matsumoto et al., 1991).

Synthesis Analysis

The synthesis of calcium hopantenate involves complex organic reactions, primarily focusing on the functionalization of pantothenic acid derivatives. However, specific synthesis pathways or methods were not detailed in the available literature through the provided search. This gap indicates a need for further research or a deeper dive into specialized chemical synthesis publications.

Molecular Structure Analysis

Calcium hopantenate's structure is characterized by the presence of hydroxy and carboxylate groups, making it a multifunctional molecule capable of interacting with various biochemical pathways. Its molecular structure is designed to mimic that of pantothenic acid but includes modifications that enhance its cerebral metabolic effects. Detailed molecular structure analysis, including conformational studies and reactivity predictions, would require access to structural biology or chemical databases.

Chemical Reactions and Properties

Calcium hopantenate's chemical behavior, particularly its interaction with biochemical pathways, underscores its role as a cerebral metabolic enhancer. It has been found to affect fatty acid metabolism and potentially disrupt normal biochemical processes during stress conditions, leading to the accumulation of specific metabolites in urine (Matsumoto et al., 1991). This interaction suggests a complex network of chemical reactions that calcium hopantenate participates in, influencing both its therapeutic effects and potential for adverse reactions.

Physical Properties Analysis

Although not directly outlined in the provided search results, the physical properties of calcium hopantenate, such as solubility, melting point, and stability, can be inferred to play a significant role in its pharmacological application and bioavailability. These properties would affect its absorption, distribution, metabolism, and excretion (ADME) profiles, crucial for understanding its therapeutic efficacy and safety.

Chemical Properties Analysis

The chemical properties of calcium hopantenate, including its reactivity with other compounds, stability under physiological conditions, and potential for metabolization into active or inactive forms, are pivotal for its function as a cerebral metabolic enhancer. The presence of metabolites like hopantenic acid beta-glucoside in excretion profiles indicates specific biochemical pathways that calcium hopantenate influences or participates in, further emphasizing the need for comprehensive chemical property analysis (Nakano et al., 1986).

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies : HOPA is used in pharmacological research to separately determine HOPA and pantothenic acid levels, which are crucial for pharmacokinetic studies (Banno, 1997).

Neurological Research : It stimulates beta-endorphin-like immunoreactivity release from the anterior pituitary, acting via GABA receptors. This property makes it a significant subject in studies related to neurological functions and disorders (Mitsuma et al., 1987).

Potential Anti-dementia Effects : HOPA has shown potential in increasing striatal dopamine levels in both young and aged rats, indicating its possible applications in anti-dementia treatments (Toide, 1989).

Treatment of Nervous Diseases : Due to its neurometabolic, neuroprotective, neurotrophic, and anticonvulsant properties, it is considered a potential treatment for various nervous system diseases across different age groups (Pylaeva, 2021).

Effects on Hormonal Axes : It influences the hypothalamic-pituitary-thyroid axis by inhibiting TSH release and acting on both the hypothalamus and pituitary gland in rats (Mitsuma & Nogimori, 1983).

Impact on Metabolism : HOPA may affect lactate generation, glucose metabolism, and ammonia disposal by inhibiting pantothenic acid metabolism (Otsuka et al., 1990).

Potential Intoxication Risks : Its use as a cerebral metabolic enhancer since 1978 in Japan is noted, but there is a risk of acute intoxication due to pantothenic acid deficiency or inhibition of CoA-requiring reactions during stress (Matsumoto et al., 1991).

Effects on Blood Flow : It enhances the effect of ifenprodil tartrate on internal carotid arterial blood flow, indicating its potential use in vascular studies (Shibuya et al., 1988).

Adverse Reactions : It's important to note that while HOPA has therapeutic applications, it has also been associated with acute encephalopathy and metabolic disturbances in some cases (Noda et al., 2008; Noda et al., 1988).

Influence on Seizure Activities : HOPA has been shown to alleviate symptoms of tardive dyskinesia and affect epileptic seizures, mediated by central GABAergic mechanisms (Kashihara et al., 1985; Suzuki et al., 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXZVDMCQPLHIY-QXGOIDDHSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36CaN2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046653 | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium hopantenate | |

CAS RN |

17097-76-6 | |

| Record name | Calcium hopantenate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium hopantenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CALCIUM HOPANTENATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

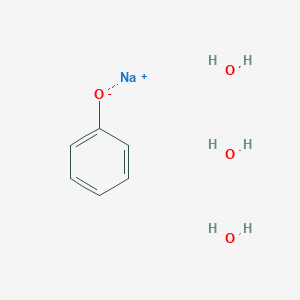

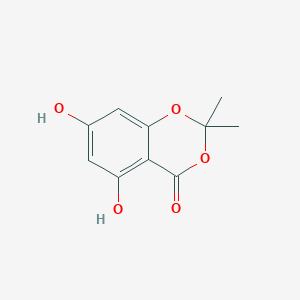

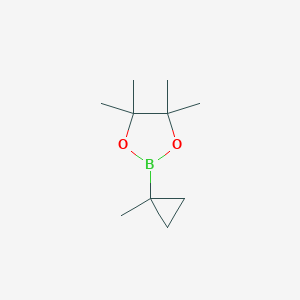

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

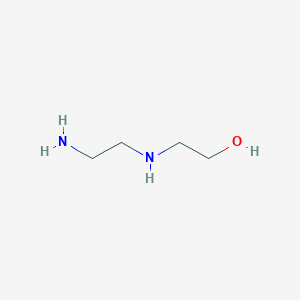

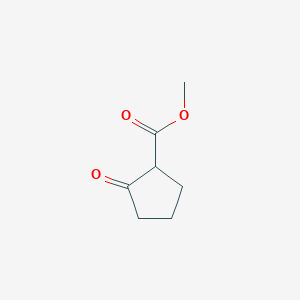

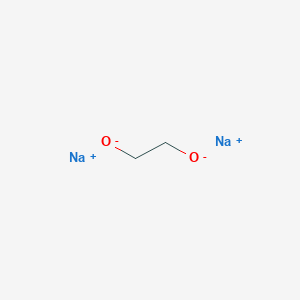

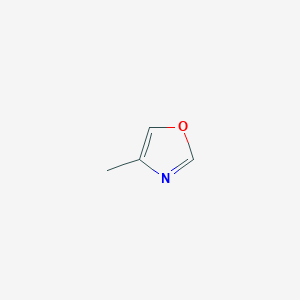

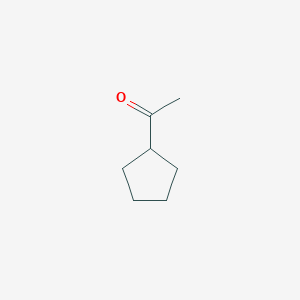

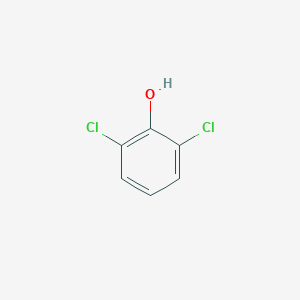

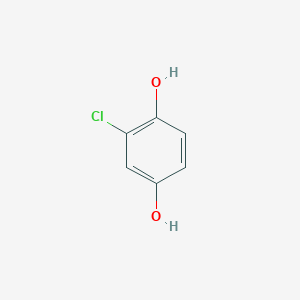

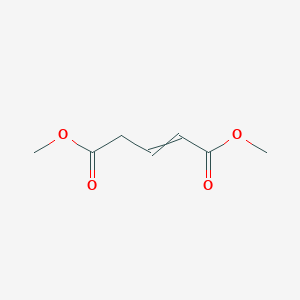

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-hydroxy-7-methoxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B41773.png)

![N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-2-(4-phenylmethoxyphenyl)acetamide](/img/structure/B41788.png)

![6-Methoxy-7-phenylmethoxy-1-[(4-phenylmethoxyphenyl)methyl]-3,4-dihydroisoquinoline](/img/structure/B41790.png)